molecular formula C34H24O9 B1258299 vialinin B

vialinin B

Cat. No. B1258299
M. Wt: 576.5 g/mol
InChI Key: FMUSGJFTMXBKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

vialinin B is a natural product found in Thelephora vialis with data available.

Scientific Research Applications

Potent Inhibitor of Tumor Necrosis Factor-alpha (TNF-α) Production

Vialinin B, along with its analogs, has shown significant scientific interest due to its powerful inhibitory activity against tumor necrosis factor-alpha (TNF-α) production. TNF-α is a crucial cytokine involved in inflammatory processes, and its overproduction is associated with various diseases, including autoimmune conditions. Research into the synthesis and biological activity of Vialinin B and related compounds has provided insights into their potential as therapeutic agents for controlling inflammation and immune responses. The synthesis techniques involve stepwise Suzuki–Miyaura coupling and Ullmann reactions, highlighting the compound's structural complexity and the challenges involved in its chemical synthesis. These studies underscore the potential of Vialinin B as a scaffold for developing new anti-inflammatory agents (Takahashi et al., 2017; Ye et al., 2009).

Antioxidant Activity

Vialinin A, closely related to Vialinin B, has been identified as a potent antioxidant. It exhibits strong radical-scavenging activity, comparable to synthetic antioxidants, suggesting its role in preventing oxidative stress-related cellular damage. This property is critical for exploring Vialinin B's applications in preventing diseases where oxidative stress plays a key role, such as cardiovascular diseases, cancer, and neurodegenerative disorders. The method of isolation and characterization from edible mushrooms further adds to its appeal as a natural antioxidant source (Xie et al., 2005).

Ubiquitin-Specific Peptidase Inhibition

The discovery of Vialinin A's inhibitory effect on ubiquitin-specific peptidase 5/isopeptidase T (USP5/IsoT) presents a novel mechanism by which Vialinin B and its derivatives could modulate inflammatory responses and potentially cancer progression. By inhibiting specific deubiquitinating enzymes, Vialinin B could influence protein turnover and stability, signaling pathways, and cellular processes such as cell cycle progression and apoptosis. This mechanism provides a promising research avenue for developing new therapeutic strategies against diseases with dysregulated ubiquitin-proteasome systems (Okada et al., 2013).

Anti-inflammatory and Antiangiogenic Properties

Research on Vialinin A's effects on preventing neovascularization and its potent anti-inflammatory activities provides insight into the broader applications of Vialinin B in treating diseases with an inflammatory or angiogenesis component, such as cancer and chronic inflammatory diseases. By inhibiting the vascular endothelial growth factor (VEGF) induced pathways, Vialinin B could serve as a lead compound for antiangiogenic therapy, offering a dual approach to cancer treatment by simultaneously inhibiting tumor growth and suppressing inflammation (Sonowal et al., 2018).

properties

Product Name

vialinin B

Molecular Formula

C34H24O9

Molecular Weight

576.5 g/mol

IUPAC Name

[4,7,8-trihydroxy-3-(4-hydroxyphenyl)-1-(2-phenylacetyl)oxydibenzofuran-2-yl] 2-phenylacetate

InChI

InChI=1S/C34H24O9/c35-22-13-11-21(12-14-22)29-31(40)32-30(23-17-24(36)25(37)18-26(23)41-32)34(43-28(39)16-20-9-5-2-6-10-20)33(29)42-27(38)15-19-7-3-1-4-8-19/h1-14,17-18,35-37,40H,15-16H2

InChI Key

FMUSGJFTMXBKQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=C(C3=C(C(=C2C4=CC=C(C=C4)O)O)OC5=CC(=C(C=C53)O)O)OC(=O)CC6=CC=CC=C6

synonyms

vialinin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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